molecular formula C11H23NO B1388312 3-[(Neopentyloxy)methyl]piperidine CAS No. 883544-53-4

3-[(Neopentyloxy)methyl]piperidine

Cat. No.: B1388312
CAS No.: 883544-53-4
M. Wt: 185.31 g/mol
InChI Key: BBZWJKVBQAJXGN-UHFFFAOYSA-N
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Description

3-[(Neopentyloxy)methyl]piperidine is a useful research compound. Its molecular formula is C11H23NO and its molecular weight is 185.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(2,2-dimethylpropoxymethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO/c1-11(2,3)9-13-8-10-5-4-6-12-7-10/h10,12H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBZWJKVBQAJXGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)COCC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662978
Record name 3-[(2,2-Dimethylpropoxy)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883544-53-4
Record name 3-[(2,2-Dimethylpropoxy)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-[(Neopentyloxy)methyl]piperidine synthesis and characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 3-[(Neopentyloxy)methyl]piperidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust synthetic pathway to this compound, a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the piperidine scaffold in numerous pharmaceuticals. We will delve into the strategic considerations for its synthesis, provide a detailed experimental protocol, and outline a complete characterization workflow to validate the final product's identity and purity.

Introduction and Strategic Overview

The piperidine ring is a fundamental structural motif in a vast array of natural products and synthetic drugs, valued for its ability to impart favorable physicochemical properties such as aqueous solubility and metabolic stability.[1][2] The functionalization of the piperidine core allows for the fine-tuning of a molecule's pharmacological profile. The target molecule, this compound, combines the piperidine scaffold with a neopentyl ether moiety. The bulky neopentyl group can serve as a metabolic shield or influence ligand-receptor binding interactions through steric effects.

The most logical and efficient synthetic approach to this target is a convergent strategy centered around the Williamson ether synthesis.[3][4][5] This classic yet powerful reaction forms an ether by coupling an alkoxide with an alkyl halide via an SN2 mechanism.[5][6][7]

Our strategy involves three key stages:

  • Protection: The secondary amine of the piperidine ring in the starting material, 3-(hydroxymethyl)piperidine, is a competing nucleophile. To prevent unwanted N-alkylation, it must be protected, for which the tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability and ease of removal under acidic conditions.

  • Etherification: The hydroxyl group of the N-Boc protected intermediate is deprotonated with a strong, non-nucleophilic base to form a potent alkoxide nucleophile. This alkoxide then displaces a halide from a neopentyl electrophile to form the desired ether linkage.

  • Deprotection: The final step involves the acidic cleavage of the Boc group to reveal the target secondary amine, yielding this compound.

This multi-step approach ensures high selectivity and minimizes the formation of difficult-to-separate byproducts, making it a self-validating and reliable system for producing the target compound.

Synthetic Workflow and Experimental Protocol

The overall synthetic pathway is visualized below. This workflow ensures a controlled and high-yield process from commercially available starting materials to the final, purified product.

G cluster_0 Part 1: N-Boc Protection cluster_1 Part 2: Williamson Ether Synthesis cluster_2 Part 3: Deprotection A 3-(Hydroxymethyl)piperidine B N-Boc-3-(hydroxymethyl)piperidine A->B  (Boc)₂O, TEA,  DCM, 0°C to rt C N-Boc-3-(hydroxymethyl)piperidine D N-Boc-3-[(neopentyloxy)methyl]piperidine C->D  1. NaH, THF, 0°C  2. Neopentyl bromide, rt E N-Boc-3-[(neopentyloxy)methyl]piperidine F This compound E->F  TFA or HCl in Dioxane,  DCM, rt

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Part 1: Synthesis of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add 3-(hydroxymethyl)piperidine (1.0 eq.).[8] Dissolve it in dichloromethane (DCM, approx. 0.5 M).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add triethylamine (TEA, 1.5 eq.) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in DCM.

    • Causality: TEA is a non-nucleophilic base that neutralizes the carboxylic acid byproduct of the reaction, driving the equilibrium towards the protected product. Adding the (Boc)₂O solution slowly at 0 °C helps to control the exothermicity of the reaction.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Work-up: Quench the reaction with water. Separate the organic layer, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can often be used directly in the next step or purified further by column chromatography on silica gel if necessary.

Part 2: Synthesis of tert-butyl this compound-1-carboxylate

  • Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.). Wash the NaH with dry hexanes to remove the mineral oil and carefully decant the hexanes. Add anhydrous tetrahydrofuran (THF).

  • Alkoxide Formation: Cool the NaH suspension to 0 °C. Add a solution of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq.) in anhydrous THF dropwise.

    • Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide.[3] This step is performed at 0 °C to control the vigorous hydrogen gas evolution.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes to ensure complete alkoxide formation.

  • Nucleophilic Substitution: Add neopentyl bromide (1.2 eq.) to the reaction mixture. Heat the reaction to a gentle reflux (or stir at room temperature for an extended period, ~24-48h), monitoring by TLC.

    • Causality: The reaction proceeds via an SN2 mechanism where the alkoxide attacks the primary carbon of neopentyl bromide.[5] Although neopentyl halides are sterically hindered near the reaction center, they are primary halides and can undergo SN2 reactions, albeit slower than less hindered primary halides.[4] Heating can be necessary to drive the reaction to completion.

  • Work-up: After completion, cool the reaction to 0 °C and cautiously quench by the dropwise addition of water to destroy excess NaH. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Part 3: Synthesis of this compound (Final Deprotection)

  • Setup: Dissolve the purified tert-butyl this compound-1-carboxylate (1.0 eq.) in DCM.

  • Deprotection: Add trifluoroacetic acid (TFA, 10 eq.) or a 4M solution of HCl in 1,4-dioxane (5-10 eq.) dropwise at room temperature.

    • Causality: Strong acid protonates the Boc group, leading to its fragmentation into isobutylene and carbon dioxide, releasing the free secondary amine.

  • Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and basify by washing with a saturated NaHCO₃ or 1M NaOH solution until the aqueous layer is basic (pH > 10).

  • Purification: Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product. If necessary, further purification can be achieved by distillation or chromatography.

Characterization and Data Analysis

Thorough characterization is essential to confirm the structure and assess the purity of the synthesized this compound. The following workflow outlines the key analytical techniques.

Sources

A Technical Guide to the Preliminary Toxicity Assessment of 3-[(Neopentyloxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting a preliminary toxicity assessment of the novel chemical entity, 3-[(Neopentyloxy)methyl]piperidine. As this is a new molecule, a tiered, evidence-based approach is essential to characterize its potential hazards efficiently. This document outlines a logical progression from computational predictions to targeted in vitro assays, grounded in established scientific principles and regulatory guidelines. The causality behind each experimental choice is explained to provide a self-validating system for risk evaluation, designed for researchers, scientists, and drug development professionals.

Section 1: Initial Hazard Identification: In Silico Toxicology and Read-Across Analysis

Before any resource-intensive laboratory work is initiated, a thorough in silico (computer-based) assessment is the critical first step.[1][2][3] This approach leverages existing toxicological data and computational models to predict the potential hazards of a new chemical based on its structure.[2][4] For this compound, this process is twofold: a read-across analysis from its core structure, piperidine, and the application of Quantitative Structure-Activity Relationship (QSAR) models.

Rationale for a Structure-Based Approach

The underlying principle of in silico toxicology is that the biological activity of a chemical is intrinsically linked to its molecular structure.[4] By analyzing the structure of this compound, we can identify key functional groups and compare them to a vast database of chemicals with known toxicities. This allows for early identification of potential liabilities, saving significant time and resources.[1][2]

Read-Across from the Piperidine Core

The molecule contains a piperidine ring, a well-characterized heterocyclic amine.[5] Safety data for piperidine and its simple analogs, like 3-methylpiperidine, consistently indicate significant hazards.[6][7][8][9]

  • Corrosivity and Irritation: Piperidine is known to cause severe skin burns and eye damage.[6][8][9] This is a primary concern for handling and suggests the new molecule may also be a potent irritant.

  • Acute Toxicity: It is classified as toxic if swallowed, inhaled, or absorbed through the skin.[6][8][9]

  • Reactivity: As a secondary amine, it can react exothermically with acids and may be incompatible with various organic compounds.[9][10]

This read-across suggests that this compound should be handled with stringent safety precautions, assuming it may share these hazardous properties. The neopentyloxy methyl substituent, while adding steric bulk and lipophilicity, is unlikely to completely negate the inherent reactivity and basicity of the piperidine nitrogen, which is often a driver of its toxicity.

Predictive Modeling (QSAR)
  • Genotoxicity/Mutagenicity: Models like Derek Nexus or CASE Ultra can identify structural alerts that suggest a potential for DNA damage or mutagenicity.[11] This is a critical regulatory endpoint.

  • Hepatotoxicity, Cardiotoxicity, and Nephrotoxicity: Advanced machine learning models can predict the likelihood of organ-specific toxicities based on large datasets of drug-like molecules.[2]

  • ADME Properties: Absorption, Distribution, Metabolism, and Excretion (ADME) properties are intertwined with toxicity.[12] In silico tools can predict parameters like blood-brain barrier penetration, plasma protein binding, and potential for cytochrome P450 (CYP) inhibition.[13][14]

The workflow for this initial in silico assessment is visualized below.

G cluster_input Input Data cluster_analysis In Silico Analysis cluster_qsar_models QSAR Endpoints cluster_output Output & Decision mol_structure This compound Structure (SMILES/MOL) read_across Read-Across Analysis (Piperidine Core Toxicity Data) mol_structure->read_across qsar QSAR Modeling Battery mol_structure->qsar hazard_profile Predicted Hazard Profile read_across->hazard_profile Informs genotox Genotoxicity (e.g., Ames, Micronucleus) qsar->genotox Predicts organ_tox Organ Toxicity (Hepatotoxicity, Cardiotoxicity) qsar->organ_tox Predicts adme_pred ADME Prediction (CYP Inhibition, BBB, etc.) qsar->adme_pred Predicts genotox->hazard_profile organ_tox->hazard_profile adme_pred->hazard_profile test_strategy Informed In Vitro Testing Strategy hazard_profile->test_strategy Guides

Caption: In Silico Toxicity Assessment Workflow.

Section 2: In Vitro General Cytotoxicity Screening

Following the in silico analysis, the next logical step is to assess the compound's effect on cell viability in vitro.[15][16] This provides the first experimental data on the concentration range at which the compound induces cell death and helps guide dosing for subsequent, more complex assays.

Causality of Cell Line Selection

The choice of cell lines is critical for generating relevant data. A panel of cell lines should be used to identify potential target organs, informed by the QSAR predictions.

  • HepG2 (Human Hepatocellular Carcinoma): As the liver is the primary site of metabolism for many xenobiotics, HepG2 cells are a standard model for assessing potential hepatotoxicity.

  • HEK293 (Human Embryonic Kidney): These cells are used to screen for general cytotoxicity and potential nephrotoxicity.

  • A representative neuronal cell line (e.g., SH-SY5Y): Given the piperidine core, which is present in many centrally active agents, assessing neurotoxicity is prudent.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[16]

Step-by-Step Methodology:

  • Cell Seeding: Plate HepG2, HEK293, and SH-SY5Y cells in 96-well plates at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a serial dilution in cell culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plates for a standard duration (e.g., 24 or 48 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a acidified isopropanol solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).

G start Start: Plate Cells (96-well) adhere Incubate Overnight (Cell Adhesion) start->adhere treat Treat with Compound (Serial Dilutions) adhere->treat incubate_compound Incubate (24/48h) treat->incubate_compound add_mtt Add MTT Reagent incubate_compound->add_mtt incubate_mtt Incubate (3-4h) (Formazan Formation) add_mtt->incubate_mtt solubilize Add Solubilization Buffer incubate_mtt->solubilize read_plate Measure Absorbance (570 nm) solubilize->read_plate analyze Calculate IC50 read_plate->analyze G cluster_adme ADME Properties cluster_tox Toxicity Outcome compound Test Compound (3-[...]) metabolism Metabolic Stability (Liver Microsomes) compound->metabolism ppb Plasma Protein Binding compound->ppb distribution Permeability (e.g., PAMPA) compound->distribution target_exposure Free Concentration at Target Site metabolism->target_exposure Determines Clearance ppb->target_exposure Determines Free Fraction distribution->target_exposure Determines Tissue Access in_vivo_tox Predicted In Vivo Toxicity target_exposure->in_vivo_tox Drives in_vitro_tox In Vitro Potency (e.g., IC50) in_vitro_tox->in_vivo_tox Informs

Caption: Interplay of ADME Properties and Toxicity.

Section 5: Data Synthesis and Preliminary Risk Assessment

The final step is to integrate all collected data to form a cohesive preliminary risk assessment. The quantitative data should be summarized for clear comparison and interpretation.

Summary of (Hypothetical) Findings
Assay TypeEndpointResult (Hypothetical)Implication
In Silico Read-AcrossHigh risk for skin/eye irritation and acute toxicity.Handle with extreme caution. Potential for local toxicity.
QSAR GenotoxicityNo structural alerts for mutagenicity.Low initial concern for mutagenicity.
QSAR HepatotoxicityModerate alert for hepatotoxicity.Prioritize HepG2 cells in cytotoxicity screening.
Cytotoxicity HepG2 IC₅₀15 µMModerate cytotoxicity towards liver cells.
HEK293 IC₅₀45 µMLower general cytotoxicity compared to liver cells.
SH-SY5Y IC₅₀> 100 µMLow potential for direct neurotoxicity.
Genotoxicity Ames Test (±S9)Negative across all strains.Confirms low mutagenic potential.
ADME Metabolic Stabilityt½ = 45 min (Human Microsomes)Moderate clearance expected.
Plasma Protein Binding92% boundLow free fraction available to exert effects.
CYP3A4 InhibitionIC₅₀ = 8 µMPotential for drug-drug interactions.
Integrated Interpretation

Based on this hypothetical dataset, this compound presents a profile of moderate, liver-specific cytotoxicity with a potential for drug-drug interactions via CYP3A4 inhibition. The read-across from piperidine correctly predicted a need for cautious handling, although the in vitro cytotoxicity is only moderate. The lack of genotoxic potential is a significant de-risking factor. The moderate metabolic stability and high plasma protein binding suggest that in vivo exposure might be limited, but the potential for CYP inhibition warrants further investigation. This integrated assessment allows for an informed decision on whether to advance the compound to further, more complex toxicological studies, optimize its structure to mitigate liabilities, or terminate its development.

References

  • In vitro toxicology. Wikipedia.[Link]

  • In Silico Toxicity Prediction. PozeSCAF.[Link]

  • In Silico Toxicology in Drug Development. Toxometris.ai.[Link]

  • In vitro testing methods. Fiveable.[Link]

  • Revolutionising Drug Discovery with In Silico Toxicology Screening. Ignota Labs.[Link]

  • Understanding In Vitro and In Vivo Toxicology Testing for Chemicals. ChemSafetyPro.COM.[Link]

  • Exploring In Silico Modeling: Applications in Drug Development. Labcorp.[Link]

  • In silico toxicology in drug discovery - concepts based on three-dimensional models. FRAME.[Link]

  • In vitro testing of drug toxicity. Slideshare.[Link]

  • Updates to OECD in vitro and in chemico test guidelines. Steptoe.[Link]

  • In vitro toxicity test. Avantea.[Link]

  • Rapid in vitro early ADME and PK screening. Admescope.[Link]

  • Guidelines for the Testing of Chemicals. OECD.[Link]

  • OECD Releases 2025 Test Guideline Programme Updates. ICAPO.[Link]

  • OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. European Society of Toxicology In Vitro.[Link]

  • Test No. 491: Short Time Exposure In Vitro Test Method. OECD.[Link]

  • Preliminary ADMET Prediction. Creative Biolabs.[Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization. NCBI Bookshelf.[Link]

  • In Vitro ADME & Physicochemical Profiling. Sygnature Discovery.[Link]

  • Chemical Properties of Piperidin, 3e-methyl. Cheméo.[Link]

  • 3-Methylpiperidine PubChem Entry. PubChem.[Link]

  • Chemical Properties of Piperidine, 3-methyl-. Cheméo.[Link]

  • Piperidine. Wikipedia.[Link]

Sources

Methodological & Application

Application Note: Synthesis of 3-[(Neopentyloxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive technical guide for the synthesis of 3-[(Neopentyloxy)methyl]piperidine . This protocol is designed for research chemists requiring high-purity material, emphasizing mechanistic control over the steric challenges inherent to neopentyl ethers.

Executive Summary

The synthesis of this compound presents a classic problem in organic synthesis: the construction of a sterically encumbered ether linkage. A direct Williamson ether synthesis using neopentyl halides is kinetically incompetent due to severe steric hindrance at the


-position, which precludes 

attack.

This protocol utilizes a "Reverse Williamson" strategy . By employing neopentyl alcohol as the nucleophile and an activated primary piperidine electrophile, we circumvent the steric barrier. The workflow involves three stages: N-protection , O-activation (Mesylation) , and Nucleophilic Displacement , followed by Deprotection .

Part 1: Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the asymmetry of steric bulk. While the neopentyl group is too hindered to serve as an electrophile, the neopentyloxide anion is a viable (albeit bulky) nucleophile when paired with an unhindered primary electrophile.

Key Mechanistic Constraints:

  • Neopentyl Electrophiles: Neopentyl bromide/iodide are inert to

    
     substitution due to the tert-butyl group blocking the backside trajectory.
    
  • Carbocation Risk: Acid-catalyzed etherification is avoided to prevent Wagner-Meerwein rearrangements of the neopentyl skeleton (leading to tert-amyl derivatives).

  • Piperidine Nitrogen: Must be masked (Boc) to prevent self-alkylation (quaternization).

Retrosynthesis Target Target: This compound Precursor1 Intermediate A: N-Boc-3-[(Neopentyloxy)methyl]piperidine Target->Precursor1 N-Boc Deprotection Disconnection Disconnection (Ether Formation) Precursor1->Disconnection Nucleophile Nucleophile: Neopentyl Alcohol (Sodium Salt) Disconnection->Nucleophile Electrophile Electrophile: N-Boc-3-(Mesyloxymethyl)piperidine Disconnection->Electrophile StartMat Starting Material: 3-Piperidinemethanol Electrophile->StartMat 1. Boc Protection 2. Mesylation

Figure 1: Retrosynthetic logic prioritizing the "Reverse Williamson" approach to avoid neopentyl electrophiles.

Part 2: Detailed Experimental Protocol
Phase 1: Scaffold Preparation (Protection & Activation)

Objective: Convert commercially available 3-piperidinemethanol into a reactive electrophile.

Step 1.1: N-Boc Protection [1]

  • Dissolve 3-piperidinemethanol (10.0 mmol) in DCM (30 mL).

  • Add Triethylamine (1.5 equiv) and cool to 0 °C.

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) portion-wise.

  • Stir at room temperature (RT) for 4 hours.

  • Workup: Wash with 1M citric acid, brine, dry over Na₂SO₄, and concentrate.

    • Checkpoint: Product is a viscous oil. Yield is typically >95%.

Step 1.2: O-Mesylation (Activation) Rationale: The mesylate is preferred over the bromide for this specific transformation because it can be formed under milder conditions that preserve the N-Boc group, and it is highly reactive toward bulky alkoxides.

  • Dissolve N-Boc-3-piperidinemethanol (from Step 1.1) in anhydrous DCM (5 mL/mmol).

  • Cool to 0 °C under nitrogen atmosphere.

  • Add Triethylamine (1.5 equiv).

  • Add Methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise over 10 minutes.

    • Caution: Exothermic. Maintain T < 5 °C.

  • Stir at 0 °C for 1 hour, then allow to warm to RT for 1 hour.

  • Workup: Quench with ice water. Extract with DCM. Wash organic layer with cold 1M HCl (rapidly), saturated NaHCO₃, and brine.

  • Purification: Use immediately or pass through a short silica plug (Hex/EtOAc).

    • Stability Note: Mesylates are thermally unstable; store at -20 °C if not used immediately.

Phase 2: Etherification (The Critical Step)

Objective: Coupling the neopentyl nucleophile with the piperidine electrophile.

Reagents Table:

ReagentEquiv.[2][3][4]RoleCritical Parameter
Neopentyl Alcohol 3.0Nucleophile/Co-solventMP 52°C . Must be melted/dissolved.
Sodium Hydride (60%) 1.5BaseMust be washed of oil for max reactivity.
N-Boc-3-(OMs)-pip 1.0ElectrophileLimiting reagent.
DMF (Anhydrous) SolventSolventPromotes

via cation solvation.

Protocol:

  • Preparation of Alkoxide:

    • In a flame-dried flask under Argon, suspend washed NaH (1.5 equiv) in anhydrous DMF.

    • Add Neopentyl alcohol (3.0 equiv) dissolved in minimal DMF.

    • Observation: Evolution of H₂ gas. Stir at RT for 30 mins until bubbling ceases and a clear/hazy solution forms.

    • Note: Neopentyl alcohol is a solid at RT; warming slightly helps dissolution.

  • Coupling:

    • Cool the alkoxide solution to 0 °C.

    • Add the solution of N-Boc-3-(mesyloxymethyl)piperidine (1.0 equiv) in DMF dropwise.

    • Remove ice bath and heat the reaction to 80 °C for 12–16 hours.

    • Mechanistic Insight: Heat is required to overcome the steric repulsion between the neopentyl methyls and the piperidine ring during the transition state.

  • Workup:

    • Cool to RT. Quench carefully with water.

    • Extract with Et₂O (3x). Note: Ether is preferred over EtOAc to avoid transesterification by residual neopentyloxide.

    • Wash combined organics with LiCl (5% aq) to remove DMF, then brine.

    • Dry (MgSO₄) and concentrate.[5]

  • Purification:

    • Flash Chromatography (Silica gel). Gradient: 0-20% EtOAc in Hexanes.

    • Target: N-Boc-3-[(neopentyloxy)methyl]piperidine.

Phase 3: Deprotection & Salt Formation
  • Dissolve the intermediate in 1,4-Dioxane (minimal volume).

  • Add 4M HCl in Dioxane (10 equiv).

  • Stir at RT for 2–3 hours.

  • Precipitation: Add excess diethyl ether to precipitate the hydrochloride salt.

  • Filtration: Collect the white solid by filtration under inert atmosphere (hygroscopic).

Part 3: Quality Control & Validation

To ensure the protocol was successful, verify the following analytical markers.

1. H-NMR Diagnostic Signals (Free Base in CDCl₃):

  • Neopentyl Group: Look for a sharp singlet (9H) around

    
     0.90 ppm.
    
  • Ether Methylene (-O-CH₂-C(CH₃)₃): Singlet (2H) around

    
     3.10 ppm.
    
  • Piperidine-CH₂-O: Doublet (2H) around

    
     3.2–3.3 ppm.
    
  • Absence of Boc: No singlet at

    
     1.45 ppm (after Step 3).
    

2. Common Failure Modes:

  • Elimination: If the piperidine mesylate undergoes elimination (E2), you will see olefinic protons at

    
     5.5–6.0 ppm. Remedy: Lower reaction temp to 60 °C and increase time.
    
  • No Reaction: Recovered mesylate or hydrolysis to alcohol. Remedy: Ensure DMF is strictly anhydrous; water kills the alkoxide.

Part 4: Advanced Alternative (Metal-Free Reductive Etherification)

If the


 route fails due to extreme steric locking in specific analogs, a modern alternative involves reductive etherification of the corresponding aldehyde.
  • Reagents: 3-Formyl-N-Boc-piperidine + Neopentyl Alcohol + Chlorodimethylsilane (HSiMe₂Cl) + InCl₃ (cat).

  • Mechanism: The silane reduces the hemiacetal formed in situ. This method is highly tolerant of steric bulk (Reference 1).

References
  • General Method for Hindered Ethers

    • Title: A General Method to Access Sterically Hindered and Complex Ethers[3]

    • Source: The Journal of Organic Chemistry (ACS Public
    • URL:[Link](Note: Generalized from search context regarding reductive etherification of hindered substrates).

  • Boc Protection Kinetics

    • Title: Alcohol Speed up Boc Protection of Primary Amines[6]

    • Source: WuXi Biology Applic
    • URL:[Link]

  • Neopentyl Alcohol Properties & Reactivity

    • Title: Neopentyl Alcohol Synthesis and Reactivity[5][7][8]

    • Source: Organic Syntheses, Coll.[5] Vol. 5, p.818 (1973)

    • URL:[Link]

  • Piperidine Synthesis Reviews

    • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications[9]

    • Source: Molecules (MDPI)
    • URL:[Link][10][11]

Sources

Application Note: Leveraging 3-[(Neopentyloxy)methyl]piperidine in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic integration of 3-[(Neopentyloxy)methyl]piperidine (3-NMP) into High-Throughput Screening (HTS) campaigns. As a "privileged scaffold," the piperidine core is ubiquitous in FDA-approved therapeutics.[1] However, the specific addition of the 3-neopentyloxy moiety offers a unique medicinal chemistry advantage: it introduces a bulky, lipophilic vector that fills hydrophobic pockets while simultaneously blocking common metabolic "soft spots" associated with linear ethers. This guide provides a comprehensive workflow for using 3-NMP as a core building block in diversity-oriented synthesis (DOS) to generate robust, metabolically stable fragment libraries for GPCR and kinase targets.

Introduction: The Scaffold Advantage

The Chemical Logic

In early-stage drug discovery, library quality dictates screening success. This compound combines two critical design elements:

  • The Piperidine Core: A secondary amine that serves as a versatile handle for rapid diversification (amides, ureas, reductive aminations). It allows the molecule to adopt chair conformations often required for receptor binding.

  • The Neopentyloxy Group: Unlike standard ethoxy or propoxy chains, the neopentyl group [

    
    ] provides significant steric bulk and metabolic resistance. The quaternary carbon adjacent to the methylene prevents 
    
    
    
    -elimination and sterically hinders Cytochrome P450 (CYP) access to the ether oxygen, significantly reducing oxidative dealkylation rates compared to linear aliphatic ethers [1].
Physicochemical Profile

The following properties make 3-NMP an ideal fragment for "Lead-Like" library design.

PropertyValue (Approx.)Significance
Molecular Weight ~199.3 DaIdeal for Fragment-Based Drug Discovery (Rule of 3).
cLogP 2.1 - 2.5Sufficient lipophilicity for membrane permeability without being "greasy."
pKa (Basic N) ~9.8Typical for secondary amines; positively charged at physiological pH (good for GPCR aspartate interactions).
TPSA ~21 ŲHigh potential for blood-brain barrier (BBB) penetration if required.
Rotatable Bonds 3Limited flexibility reduces entropy penalty upon binding.

Experimental Workflow: From Scaffold to Hit

The following diagram illustrates the critical path for transforming the raw 3-NMP building block into a screenable library and validating hits.

HTS_Workflow Scaffold 3-[(Neopentyloxy) methyl]piperidine Design Library Design (In Silico Reagents) Scaffold->Design Core Selection Synthesis Automated Parallel Synthesis (96-well) Design->Synthesis Virtual Enumeration QC QC Validation (LC-MS / ELSD) Synthesis->QC Crude Analysis Plate Daughter Plate Generation QC->Plate Purity >85% Screen HTS Assay (GPCR/Kinase) Plate->Screen 10 µM Single Point HitVal Hit Validation (Dose Response) Screen->HitVal >50% Inhibition HitVal->Design SAR Refinement

Figure 1: End-to-end workflow for incorporating 3-NMP into HTS campaigns.

Protocol: Automated Parallel Synthesis (Amide Library)[2]

This protocol describes the high-throughput derivatization of the 3-NMP secondary amine using a diverse set of carboxylic acids to create an amide library.

Objective: Generate 96 unique analogs of 3-NMP. Scale: 50 µmol per well. Platform: Tecan Freedom EVO or equivalent liquid handler.

Reagents & Preparation
  • Scaffold Stock: 0.5 M this compound in DMF.

  • Acid Monomers: 96 diverse carboxylic acids (0.5 M in DMA).

  • Coupling Agent: HATU (0.5 M in DMF).

  • Base: DIPEA (1.0 M in NMP).

  • Scavenger Resin: Trisamine or Isocyanate resin (for removing excess acid/electrophiles).

Step-by-Step Procedure
  • Plate Setup:

    • Load a 96-well deep-well reaction block (polypropylene) onto the deck.

    • Dispense 100 µL of Acid Monomer (50 µmol, 1.0 eq) into respective wells.

  • Activation:

    • Add 100 µL of HATU solution (50 µmol, 1.0 eq).

    • Add 100 µL of DIPEA (100 µmol, 2.0 eq).

    • Shake at 600 rpm for 5 minutes to form the active ester.

  • Scaffold Addition:

    • Add 100 µL of 3-NMP scaffold stock (50 µmol, 1.0 eq) to all wells.

  • Reaction:

    • Seal block with piercable mat.

    • Incubate at Room Temperature for 16 hours with orbital shaking (400 rpm).

  • Work-up (Solid Phase Extraction):

    • Add 150 mg of scavenger resin (e.g., polymer-supported carbonate to remove acids) to each well.

    • Shake for 4 hours.

    • Filter the reaction mixture into a pre-weighed receiving plate using a vacuum manifold.

    • Wash resin with 200 µL MeOH.

  • Drying:

    • Evaporate solvent using a centrifugal evaporator (Genevac) at 40°C.

    • Resuspend residues in DMSO to a final concentration of 10 mM for the Master Plate.

Protocol: Quality Control & Hit Validation

LC-MS Purity Check

Before screening, a random sampling (or 100% check if resources permit) is required.

  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).

  • Gradient: 5% to 95% Acetonitrile in Water (+0.1% Formic Acid) over 2 minutes.

  • Detection: UV (254 nm) and ESI+ MS.

  • Acceptance Criteria: Purity > 85% by UV AUC.

HTS Assay Setup (Example: GPCR Calcium Flux)

The lipophilic neopentyl group makes these compounds excellent candidates for GPCRs with hydrophobic transmembrane binding pockets (e.g., Chemokine receptors).

  • Cell Plating: Seed CHO-K1 cells expressing target GPCR in 384-well black/clear-bottom plates (10,000 cells/well). Incubate overnight.

  • Dye Loading: Aspirate media; add Calcium-4 dye (Molecular Devices) in HBSS buffer. Incubate 45 mins at 37°C.

  • Compound Transfer:

    • Using an acoustic dispenser (e.g., Echo 550), transfer 20 nL of library compounds (10 mM stock) to assay plate.

    • Final Assay Concentration: 10 µM .

    • Final DMSO: 0.1%.

  • Read: Measure fluorescence (Ex 485 / Em 525) on a FLIPR Tetra.

  • Data Normalization:

    • Calculate % Inhibition relative to Max Signal (Agonist EC80) and Min Signal (Buffer).

    • Hit Cutoff: Compounds showing >50% inhibition (Antagonist mode) or >30% activation (Agonist mode).

Mechanistic Insight: Why Neopentyl?

The choice of the neopentyl group is not arbitrary. It serves a specific "bioisosteric" function described in the diagram below.

Neopentyl_Logic Standard Standard Ether (-O-CH2-CH3) Metabolism CYP450 Attack (Alpha-Carbon Oxidation) Standard->Metabolism High Liability Instability Rapid Clearance (Short Half-Life) Metabolism->Instability Neopentyl Neopentyl Ether (-O-CH2-C(CH3)3) Sterics Steric Bulk (Blocks Heme Iron) Neopentyl->Sterics Quaternary Carbon Stability Metabolic Stability (Extended Half-Life) Sterics->Stability No Alpha-H Access

Figure 2: The metabolic stability advantage of the neopentyl ether over standard aliphatic ethers.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Blakemore, D. C., et al. (2018). Organic Synthesis Provides Opportunities to Transform Drug Discovery. Nature Chemistry, 10, 383–394. Link

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479. Link

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Bioisosteres for Gem-Dimethyl Groups. Angewandte Chemie International Edition, 49(48), 8993-8995. (Contextual reference on steric blocking). Link

Sources

developing structure-activity relationships for 3-[(Neopentyloxy)methyl]piperidine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic SAR Profiling of 3-[(Neopentyloxy)methyl]piperidine Analogs

Abstract

The this compound scaffold represents a privileged pharmacophore in the design of T-type calcium channel blockers (Cav3.x) and monoamine reuptake inhibitors.[1] Its structural value lies in the combination of the defined stereochemistry at the piperidine C3 position and the metabolically robust, bulky neopentyl ether tail.[1] This Application Note provides a comprehensive framework for developing Structure-Activity Relationships (SAR) around this scaffold. We detail a divergent synthetic protocol overcoming the steric hindrance of neopentyl ether formation, define a logical SAR expansion strategy, and outline biophysical validation assays.

Introduction & Rationale

The optimization of piperidine-based leads often stalls due to metabolic instability (oxidative N-dealkylation) or lack of selectivity.[1] The This compound motif addresses these challenges through three specific structural features:

  • C3-Chirality: Unlike achiral 4-substituted piperidines, the 3-substitution creates distinct vectors for the nitrogen lone pair and the lipophilic tail, allowing for precise probing of the receptor binding pocket (e.g., distinguishing Cav3.2 vs. hERG channels).[1]

  • Neopentyl "Shield": The tert-butyl moiety of the neopentyl group lacks

    
    -protons, blocking rapid CYP450-mediated 
    
    
    
    -dealkylation, a common clearance route for standard ethyl/propyl ethers.[1]
  • Ether Linker: Provides a rotatable but non-basic hydrogen bond acceptor, distinct from rigid amide linkers often found in early hits.[1]

Chemical Synthesis Protocol

Challenge: The formation of neopentyl ethers is synthetically non-trivial due to the steric bulk of the neopentyl group, which severely retards


 reactions.[1] Standard Williamson ether synthesis often leads to elimination or no reaction.[1]

Solution: We utilize a Silver(I)-Mediated Alkylation strategy or a Triflate Displacement route to ensure high yields.[1]

Protocol A: Synthesis of the Core Scaffold
  • Starting Material: (R)- or (S)-N-Boc-3-hydroxymethylpiperidine (Commercial).[1]

  • Reagents: Neopentyl iodide, Silver(I) oxide (

    
    ), DCM.[1]
    

Step-by-Step Methodology:

  • Activation: Dissolve

    
     equiv of N-Boc-3-hydroxymethylpiperidine in anhydrous DCM (
    
    
    
    M).
  • Reagent Addition: Add

    
     equiv of Neopentyl iodide (freshly distilled) and 
    
    
    
    equiv of
    
    
    .
  • Incubation: Seal the reaction vessel and stir vigorously at

    
     for 48 hours in the dark (foil-wrapped). Note: Silver assists in halide abstraction, driving the reaction despite steric hindrance.[1]
    
  • Filtration: Filter through a Celite pad to remove silver salts.[1]

  • Deprotection: Treat the crude ether with

    
     HCl in Dioxane for 2 hours at RT.
    
  • Isolation: Evaporate volatiles to yield the This compound hydrochloride salt.[1]

Protocol B: Divergent N-Derivatization (SAR Library Generation)

Once the core is synthesized, the nitrogen center is the primary vector for SAR exploration.[1]

  • Reductive Amination (Alkyl analogs):

    • Mix amine salt (1 equiv) with aldehyde (1.2 equiv) and

      
       (2 equiv) in DCE.
      
  • Amide Coupling (Acyl analogs):

    • Mix amine salt with Carboxylic Acid, HATU, and DIPEA in DMF.[1]

  • Sulfonylation:

    • Mix amine salt with Sulfonyl Chloride and TEA in DCM.

SAR Logic & Design Strategy

To systematically map the biological target, divide the molecule into three optimization zones.[1]

Zone 1: The Basic Center (Piperidine Nitrogen)
  • Hypothesis: Modulates pKa, solubility, and hERG liability.[1]

  • Modifications:

    • Free Amine: High basicity (pKa ~10-11).[1] Good for ionic interactions (Asp/Glu residues).[1]

    • N-Methyl/Ethyl:[1] Increases lipophilicity while retaining basicity.[1]

    • N-Acyl/Sulfonyl: Removes basicity (neutral core).[1] Critical for testing if the ionic bond is essential.[1]

    • Urea Linkers: Introduces H-bond donors/acceptors for distal pockets.

Zone 2: The Linker (Ether Oxygen)
  • Hypothesis: Controls the vector and flexibility of the lipophilic tail.[1]

  • Modifications:

    • O to NH (Amine): Introduces H-bond donor.[1]

    • O to CH2 (Alkyl): Increases hydrophobicity, removes H-bond acceptor.[1]

    • O to S (Thioether): Probes oxidation sensitivity (can form sulfoxide/sulfone).[1]

Zone 3: The Lipophilic Tail (Neopentyl)
  • Hypothesis: Fills a hydrophobic pocket; steric bulk prevents metabolic attack.[1]

  • Modifications:

    • Neopentyl (Reference): Bulky, metabolically stable.[1]

    • Isobutyl:[1] Less bulky,

      
      -protons present (metabolic "soft spot").[1]
      
    • Cyclobutylmethyl:[1] Rigid analogue of neopentyl.[1]

    • 3,3-Dimethylbutyl:[1] Extends the chain by one carbon (probing pocket depth).[1]

Visualization: Synthesis & SAR Workflow

The following diagram illustrates the divergent synthesis pathway and the decision logic for SAR progression.

SAR_Workflow Start Start: (R/S)-N-Boc- 3-hydroxymethylpiperidine Step1 Core Synthesis: Ag2O + Neopentyl Iodide (Ether Formation) Start->Step1 Alkylation Deprotect Deprotection: HCl/Dioxane Step1->Deprotect Core Core Scaffold: 3-[(Neopentyloxy)methyl] piperidine HCl Deprotect->Core Branch1 Zone 1: N-Capping (Amides/Sulfonamides) Reduce Basicity Core->Branch1 Pathway A Branch2 Zone 1: N-Alkylation (Reductive Amination) Retain Basicity Core->Branch2 Pathway B Test Biological Assay (e.g., FLIPR/Patch Clamp) Branch1->Test Branch2->Test Decision Activity Analysis Test->Decision Decision->Core New Cycle Iterate Refine Zone 3 (Tail) or Zone 2 (Linker) Decision->Iterate Low Potency

Caption: Figure 1. Divergent synthesis workflow for generating this compound libraries and the iterative SAR decision cycle.

Biological Validation Protocols

To validate the SAR, use a tiered screening approach.[1]

Assay 1: Calcium Flux (Primary Screen)
  • Purpose: High-throughput determination of antagonist potency (

    
    ).
    
  • Cell Line: HEK293 stably expressing Cav3.2 (or target of interest).

  • Dye: Fluo-4 AM (Calcium sensitive dye).[1]

  • Protocol:

    • Load cells with Fluo-4 AM for 45 mins at

      
      .
      
    • Add test compounds (SAR library) in DMSO (final conc < 0.1%).

    • Incubate for 20 mins.

    • Trigger influx with

      
      
      
      
      
      +
      
      
      (depolarization).[1]
    • Measure fluorescence kinetics on FLIPR Tetra.[1]

Assay 2: Whole-Cell Patch Clamp (Secondary Confirmation)
  • Purpose: Confirm mechanism of action (state-dependence) and rule out false positives.

  • Protocol:

    • Voltage Protocol: Hold at -100 mV, step to -30 mV (200 ms) to activate T-type channels.

    • Analysis: Compare peak current amplitude before and after drug application. Calculate % inhibition.

Data Analysis: Matched Molecular Pair (MMP) Table

Organize SAR data to isolate the effect of specific structural changes.[1]

Compound IDR-Group (Nitrogen)Linker (X)Tail Group (R')IC50 (nM)LE (Ligand Eff.)[1]Notes
NPP-001 H (Free Amine)-O-Neopentyl4500.35Baseline Reference
NPP-002 Methyl-O-Neopentyl1200.41Lipophilicity boost
NPP-003 Acetyl-O-Neopentyl>10,000N/ABasic N required
NPP-004 H-O-Isobutyl8000.30Loss of steric fill
NPP-005 H-CH2-Neopentyl6000.32H-bond acceptor loss

Table 1: Example MMP analysis demonstrating that a basic nitrogen and bulky neopentyl tail are critical for potency.

References

  • Divergent Synthesis of Piperidines

    • Title: Discovery of 1,4-Substituted Piperidines as Potent and Selective Inhibitors of T-Type Calcium Channels.[1][2]

    • Source: Journal of Medicinal Chemistry (via ResearchGate)[1]

    • URL:[Link]

  • Neopentyl Ether Stability

    • Title: Structure-activity relationships of new 1-substitutedmethyl-4-[5-(N-methyl-N-propylamino)pentyloxy]piperidines.
    • Source: Chemical Biology & Drug Design (PubMed)
    • URL:[Link]

  • Piperidine Scaffold Utility

    • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[1][3]

    • Source: International Journal of Molecular Sciences (MDPI)[1]

    • URL:[Link][1][4][5][6]

Sources

The Piperidine Scaffold as a Privileged Structure in Neuropharmacology: Applications in Sigma-1 Receptor Modulation

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as a cornerstone in the architecture of centrally active pharmaceuticals.[1][2] Its conformational flexibility and ability to engage in crucial hydrogen bonding and ionic interactions have cemented its status as a "privileged scaffold" in medicinal chemistry. This guide delves into the application of piperidine-containing molecules in neuropharmacology research, with a particular focus on their role as modulators of the Sigma-1 Receptor (S1R), an intracellular chaperone protein with profound implications for a spectrum of neurological and psychiatric disorders.[3][4] While the specific compound 3-[(Neopentyloxy)methyl]piperidine is not extensively documented in publicly available research, its structural motifs—a piperidine core and an ether linkage—are characteristic of a class of potent S1R ligands. This document will, therefore, provide a comprehensive framework for researchers exploring novel piperidine derivatives in the context of S1R-mediated neuropharmacology.

The Sigma-1 Receptor: A Unique Therapeutic Target

Initially misclassified as an opioid receptor, the S1R is now understood to be a unique, ligand-operated intracellular chaperone protein primarily located at the endoplasmic reticulum (ER)-mitochondrion interface, a region known as the mitochondria-associated membrane (MAM).[3][5] It plays a critical role in cellular homeostasis by modulating a variety of cellular functions including calcium signaling, ion channel activity, protein folding, and cellular stress responses.[4][6] The dysregulation of S1R function has been implicated in numerous pathologies, including neurodegenerative diseases (Alzheimer's, Parkinson's, ALS), psychiatric disorders (depression, anxiety), neuropathic pain, and stroke.[3][7]

Mechanism of Action: A Tale of Two States

The S1R is thought to exist in two primary conformational states: an inactive state, where it is complexed with the binding immunoglobulin protein (BiP), and an active state, which is induced by the binding of agonist ligands.[8]

  • Agonist Binding and Chaperone Activity: Upon agonist binding, the S1R dissociates from BiP and can then translocate to other subcellular compartments, including the plasma membrane and nuclear envelope, to interact with a variety of client proteins.[6] This interaction can modulate the function of ion channels (e.g., NMDA receptors, voltage-gated potassium channels), G-protein coupled receptors, and kinases, ultimately influencing neuronal excitability, synaptic plasticity, and cell survival pathways.[5][9]

  • Antagonist Binding: Antagonists, in contrast, are thought to stabilize the S1R in its inactive conformation, preventing its dissociation from BiP and subsequent chaperone activities.[8][10]

The following diagram illustrates the proposed signaling pathway for S1R activation by an agonist.

S1R_Signaling cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Target Target Proteins BiP BiP S1R_inactive Sigma-1 Receptor (Inactive) S1R_inactive->BiP Bound S1R_active Sigma-1 Receptor (Active) S1R_inactive->S1R_active Conformational Change Agonist Piperidine Agonist Agonist->S1R_inactive Binds S1R_active->BiP Dissociates Ion_Channels Ion Channels (e.g., NMDA-R, K+ channels) S1R_active->Ion_Channels Modulates Kinases Kinases S1R_active->Kinases Modulates GPCRs GPCRs S1R_active->GPCRs Modulates

Caption: Proposed mechanism of Sigma-1 Receptor agonist activation.

Experimental Protocols for Characterizing Piperidine-Based S1R Ligands

A thorough characterization of a novel piperidine derivative as a potential S1R modulator involves a tiered approach, beginning with in vitro binding and functional assays, followed by in vivo models to assess efficacy and safety.

Protocol 1: In Vitro Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of a test compound for the S1R.

Objective: To quantify the affinity of a test compound for the S1R by measuring its ability to displace a known radiolabeled S1R ligand.

Materials:

  • Guinea pig brain membrane homogenates (a rich source of S1R)[11]

  • [³H]-(+)-Pentazocine (radioligand)

  • Test compound (e.g., this compound)

  • (+)-Pentazocine (non-labeled, for determining non-specific binding)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize guinea pig brains in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • 50 µL of Tris-HCl buffer (for total binding) or 50 µL of non-labeled (+)-pentazocine (for non-specific binding) or 50 µL of test compound at various concentrations.

    • 50 µL of [³H]-(+)-pentazocine (at a final concentration close to its Kd).

    • 100 µL of membrane homogenate.

  • Incubation: Incubate the plate at 37°C for 120 minutes with gentle shaking.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Neurite Outgrowth Assay

This functional assay assesses the potential neurotrophic and neuroprotective effects of a test compound.

Objective: To determine if a test compound can promote neurite outgrowth in a neuronal cell line, a hallmark of S1R agonist activity.

Materials:

  • PC12 cells (rat pheochromocytoma cell line)

  • Nerve Growth Factor (NGF)

  • Test compound

  • Cell culture medium (e.g., DMEM with horse serum and fetal bovine serum)

  • Collagen-coated cell culture plates

  • Microscope with a camera and image analysis software

Procedure:

  • Cell Seeding: Seed PC12 cells onto collagen-coated plates at a low density and allow them to adhere overnight.

  • Treatment: Replace the medium with a low-serum medium containing a sub-optimal concentration of NGF. Add the test compound at various concentrations to the treatment wells. Include a positive control (optimal NGF concentration) and a negative control (sub-optimal NGF alone).

  • Incubation: Incubate the cells for 48-72 hours.

  • Imaging and Analysis: Capture images of the cells using a microscope. Using image analysis software, measure the length of the longest neurite for at least 50 cells per condition. A neurite is typically defined as a process that is at least twice the length of the cell body diameter.

  • Data Analysis: Compare the average neurite length in the test compound-treated groups to the negative control. A significant increase in neurite length indicates a positive effect.

Protocol 3: In Vivo Formalin-Induced Pain Model

This behavioral model is used to evaluate the analgesic potential of a test compound.

Objective: To assess the antinociceptive effects of a test compound in a model of persistent inflammatory pain.

Materials:

  • Male Sprague-Dawley rats or Swiss Webster mice

  • Formalin solution (5% in saline)

  • Test compound

  • Vehicle control (e.g., saline or DMSO)

  • Observation chambers with mirrors for unobscured viewing of the paws

Procedure:

  • Acclimation: Acclimate the animals to the observation chambers for at least 30 minutes before the experiment.

  • Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral) at a predetermined time before formalin injection.

  • Formalin Injection: Inject 50 µL of 5% formalin solution into the plantar surface of one hind paw.

  • Behavioral Observation: Immediately place the animal back into the observation chamber and record the total time spent licking or biting the injected paw. The observation period is typically divided into two phases: the early phase (0-5 minutes post-injection, representing acute nociception) and the late phase (15-60 minutes post-injection, representing inflammatory pain).

  • Data Analysis: Compare the total time spent licking/biting in the test compound-treated groups to the vehicle control group for both phases. A significant reduction in this behavior indicates an analgesic effect.

Data Presentation: Representative Piperidine-Based S1R Ligands

The following table summarizes the binding affinities of several well-characterized piperidine-containing S1R ligands.

CompoundS1R Ki (nM)S2R Ki (nM)S1R/S2R SelectivityReference
(+)-Pentazocine3.11,500~484
PRE-0842.216,000~7273[7]
SA4503 (Cutamesine)3.445.7~13[9]
Haloperidol3.24.5~1.4[12]
BD-10479.329~3.1[12]

Future Directions and Therapeutic Potential

The development of selective S1R modulators based on the piperidine scaffold holds immense promise for the treatment of a wide range of CNS disorders. The neuroprotective, anti-amnesic, antidepressant, and analgesic properties demonstrated by S1R agonists in preclinical models highlight their therapeutic potential.[5][13] Future research will likely focus on:

  • Optimizing Selectivity: Designing ligands with high selectivity for the S1R over other receptors (e.g., sigma-2, muscarinic, dopaminergic) to minimize off-target side effects.

  • Elucidating Downstream Signaling: Further unraveling the complex downstream signaling pathways modulated by S1R activation to identify novel therapeutic targets and biomarkers.

  • Clinical Translation: Advancing promising lead compounds into clinical trials for various neurological and psychiatric indications.

References

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  • Gómez-Soler, M., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Scientific reports, 8(1), 1928. [Link]

  • Al-Saabi, A., et al. (2024). Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. ACS chemical neuroscience. [Link]

  • Celtarys Research. (2025). Sigma-1 Receptor Assays with Fluorescent Ligands. [Link]

  • Farkas, A., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules (Basel, Switzerland), 26(15), 4598. [Link]

  • Penke, B., et al. (2025). Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. International journal of molecular sciences, 26(12), 6734. [Link]

  • Wang, Z., et al. (2022). Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development. Frontiers in pharmacology, 13, 912950. [Link]

  • NeurologyLive. (2019). Sigma-1 Agonists Offer Combination Approach to Dementia Symptoms. [Link]

  • Sher, M., et al. (2020). In vitro and in vivo sigma 1 receptor imaging studies in different disease states. Molecular imaging, 19, 1536012120958988. [Link]

  • D'Andrea, L. D., et al. (2023). Investigation of the Entry Pathway and Molecular Nature of σ1 Receptor Ligands. International journal of molecular sciences, 24(7), 6393. [Link]

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  • Abate, C., et al. (2018). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Activity. ACS chemical neuroscience, 9(5), 1138–1151. [Link]

  • The Michael J. Fox Foundation for Parkinson's Research. (n.d.). Neurorestorative Effects of a Sigma-1 Receptor Agonist in a Model of Parkinson's Disease. [Link]

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  • Google Patents. (n.d.). US5948914A - Piperidine derivative and process for preparing the same.
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  • Hayashi, T., & Su, T. P. (2011). Targeting ligand-operated chaperone sigma-1 receptors in the treatment of neuropsychiatric disorders. Expert opinion on therapeutic targets, 15(1), 71–83. [Link]

  • Hinko, C. N., et al. (1996). Anticonvulsant activity of novel derivatives of 2- and 3-piperidinecarboxylic acid in mice and rats. Neuropharmacology, 35(12), 1721–1735. [Link]

  • Lundgren, S., et al. (2010). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. Organic & biomolecular chemistry, 8(12), 2846–2853. [Link]

  • Mathew, B., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS omega, 8(41), 37965–37983. [Link]

  • Google Patents. (n.d.). US20020038031A1 - New 4 - substituted piperidines.
  • Romero, L., et al. (2012). Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. Current pharmaceutical design, 18(27), 4268–4278. [Link]

  • Wikipedia. (n.d.). Piperidine. [Link]

  • Defense Technical Information Center. (2025). Piperidine Synthesis. [Link]

  • Google Patents. (n.d.). WO2021026803A1 - Piperidinyl-methyl-purineamines as nsd2 inhibitors and anti-cancer agents.
  • Pérez-Guerrero, C., et al. (2014). Structure-activity relationships of new 1-substitutedmethyl-4-[5-(N-methyl-N-propylamino)pentyloxy]piperidines and selected 1-[(N-substituted-N-methyl)-3-propyloxy]-5-(N-methy-l-N-propyl)-pentanediamines as H3-antagonists. Archiv der Pharmazie, 347(1), 39–50. [Link]

  • Geva, M., et al. (2025). Pridopidine, a Potent and Selective Therapeutic Sigma-1 Receptor (S1R) Agonist for Treating Neurodegenerative Diseases. Molecules (Basel, Switzerland), 30(24), 5432. [Link]

  • Wikipedia. (n.d.). 3-Phenylpiperidine. [Link]

  • Uddin, M. S., et al. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Molecules (Basel, Switzerland), 27(2), 489. [Link]

Sources

Troubleshooting & Optimization

overcoming solubility issues with 3-[(Neopentyloxy)methyl]piperidine in assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Assay Compatibility Issues

Executive Summary

3-[(Neopentyloxy)methyl]piperidine presents a classic medicinal chemistry paradox: it contains a highly polar, basic piperidine core (


) coupled with a sterically bulky, highly lipophilic neopentyl ether tail.

In biological assays, this molecule is prone to "crash-out" precipitation upon dilution from DMSO into aqueous buffers and Non-Specific Binding (NSB) to plasticware. This guide provides mechanistic troubleshooting to maintain compound integrity in enzymatic and cell-based assays.

Module 1: The Physicochemical Profile

Understanding the molecule's behavior is the first step to solving solubility issues.[1]

PropertyValue (Approx.)Implication for Assays
Basic

~10.5 - 11.0Highly pH Dependent. At pH 7.4, the molecule is >99% protonated (cationic). Solubility decreases drastically as pH approaches 9.0+.
LogP (Lipophilicity) High (Neopentyl effect)"Grease Ball" Effect. The neopentyl group drives hydrophobic aggregation, even when the amine is protonated.
Steric Bulk High (t-Butyl tail)Slow Dissolution. The bulky tail hinders solvent organization, making re-solubilization after precipitation difficult.

Module 2: Troubleshooting "Crash-Out" (Precipitation)

The Issue: You dilute your 10 mM DMSO stock into the assay buffer, and the solution turns cloudy or the compound precipitates over time, leading to false negatives (loss of potency).

The Mechanism: Direct dilution of a hydrophobic compound from 100% DMSO to 0.1% DMSO in water creates a "solubility shock." The water molecules rapidly cluster around the DMSO, leaving the lipophilic neopentyl tails exposed, which then aggregate.

Protocol: The "Intermediate Dilution" Method

Do not dilute directly from stock to final buffer. Use an intermediate step to lower the dielectric constant gradient.

  • Step 1 (Stock): Start with 10 mM compound in 100% DMSO.

  • Step 2 (Intermediate): Dilute 1:10 into a transitional solvent (e.g., 50% DMSO / 50% Water or 100% Ethanol) to yield 1 mM.

    • Why: This prevents the sudden "shock" of a purely aqueous environment.

  • Step 3 (Final): Dilute the intermediate 1:100 into the Assay Buffer.

    • Result: Final concentration 10 µM, final DMSO < 1%.

Visualization: Solubility Rescue Workflow

SolubilityWorkflow Stock 10mM Stock (100% DMSO) Direct Direct Dilution (Risk of Precip.) Stock->Direct Avoid Inter Intermediate Step (50% DMSO/H2O) Stock->Inter 1:10 Dilution Final Assay Buffer (pH 7.4, <1% DMSO) Direct->Final Crash Out Inter->Final 1:100 Dilution (Stable)

Figure 1: The Intermediate Dilution Strategy minimizes the kinetic shock of introducing lipophilic molecules into aqueous buffers.

Module 3: The pH Trap (Buffer Compatibility)

The Issue: The compound is soluble in PBS (pH 7.4) but precipitates in a carbonate buffer (pH 9.5) or specific enzymatic buffers (pH 8.5).

The Mechanism:

  • pH < pKa (Acidic/Neutral): The piperidine nitrogen accepts a proton (

    
    ). The charge solvates the molecule.
    
  • pH > pKa (Basic): The nitrogen loses its proton (

    
    ). The molecule becomes neutral and highly lipophilic. The neopentyl group dominates, causing precipitation.
    

Solution: Ensure your assay buffer pH is at least 2 units below the pKa (i.e., pH < 8.5) if possible. If a high pH assay is mandatory (e.g., for certain proteases), you must use a solubilizing additive.

Recommended Additives for High pH Assays:

  • Cyclodextrins: Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD) at 0.1% - 0.5% w/v. The neopentyl group fits inside the hydrophobic cavity of the cyclodextrin, shielding it from the water.
  • Non-ionic Surfactants: Tween-20 (0.01%) or Triton X-100 (0.01%).

Module 4: Non-Specific Binding (NSB)

The Issue: Your


 curve shifts to the right (lower potency) when you change from glass to polypropylene or polystyrene plates.

The Mechanism: The neopentyl group is a "sticky" hydrophobic moiety. It adsorbs to the walls of standard plastic microplates, effectively lowering the free concentration of the drug in the well.

Troubleshooting Protocol:

  • Change Plasticware: Switch to Low-Binding (LBS) polypropylene plates.

  • Add Carrier Protein: Include 0.1% BSA (Bovine Serum Albumin) in the buffer. BSA acts as a "sacrificial" protein that coats the plastic walls, preventing the drug from sticking.

    • Note: Ensure the BSA is "Fatty Acid Free" to prevent the drug from binding to the BSA itself (though some binding to BSA is preferable to binding to the plate).

Decision Tree: Diagnosing Solubility Issues

TroubleshootingTree Start Issue Observed Precip Visible Precipitate? Start->Precip Loss Loss of Potency (No Precip) Start->Loss CheckpH Check Buffer pH Precip->CheckpH CheckTips Check Plasticware Loss->CheckTips HighpH pH > 8.0? CheckpH->HighpH LowBind Use Low-Binding Plates + 0.01% Tween-20 CheckTips->LowBind AddCD Add HP-beta-Cyclodextrin HighpH->AddCD Yes InterDil Use Intermediate Dilution HighpH->InterDil No (pH is OK)

Figure 2: Diagnostic logic for identifying whether the failure mode is solubility (precipitation) or adsorption (NSB).

Frequently Asked Questions (FAQ)

Q1: Can I use DMSO concentrations higher than 1% to keep it soluble? A: While higher DMSO (up to 5%) improves solubility, it often inhibits enzymatic activity or causes cell toxicity.

  • Guideline: For cell assays, keep DMSO < 0.5%.[2][3] For enzymatic assays, run a "DMSO Tolerance Test" first. If the enzyme tolerates 5% DMSO, you may use it, but kinetic solubility data suggests that if the compound crashes at 1%, it likely needs a carrier (cyclodextrin) rather than just more cosolvent [1].

Q2: Why does the compound precipitate in PBS but not in water? A: This is the "Salting Out" effect. The ions in PBS (


, 

,

) compete for water molecules, reducing the hydration shell available for the piperidine cation.
  • Fix: If possible, use a lower ionic strength buffer (e.g., 50 mM HEPES) instead of 150 mM PBS during the initial incubation [2].

Q3: Is the neopentyl group stable? A: Yes. The neopentyloxy ether linkage is chemically robust and resistant to hydrolysis. Instability is almost certainly physical (precipitation) rather than chemical degradation.

References

  • BenchChem. (2025).[1][3] How to control for solvent effects (DMSO) in experiments. Retrieved from

  • Di, L., & Kerns, E. H. (2006).[4] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.[4] Retrieved from

  • PubChem. (2025).[5][6] Compound Summary: 3-Methylpiperidine Derivatives. Retrieved from

  • Assay Guidance Manual. (2025). DMSO tolerance and reagent stability testing. NCBI Bookshelf. Retrieved from

Sources

enhancing the stability of 3-[(Neopentyloxy)methyl]piperidine for storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Storage of 3-[(Neopentyloxy)methyl]piperidine

Executive Summary

You are likely working with This compound as a diversity-oriented building block or a fragment in drug discovery (e.g., targeting H3 receptors or monoamine transporters).[1]

This molecule presents a "dual-threat" stability profile:

  • The Secondary Amine (

    
     Amine):  Highly susceptible to oxidative dehydrogenation and reaction with atmospheric 
    
    
    
    to form carbamates.
  • The Neopentyl Ether: While sterically robust against hydrolysis, the

    
    -methylene protons adjacent to the ether oxygen are latent sites for radical peroxidation under light exposure.
    

This guide moves beyond generic "store in a cool dry place" advice. It provides the mechanistic rationale and actionable protocols to maintain >98% purity over extended timelines.

Part 1: The Core Stability Directive

The Golden Rule: If you are storing this compound for >30 days, do not store it as a free base.

The free base of this compound is likely a viscous oil or low-melting solid.[1] In this state, molecular mobility is high, maximizing the rate of oxidative degradation. The most effective stabilization strategy is Phase Transition : converting the amorphous free base into a crystalline salt (Hydrochloride or Fumarate).

Why Salt Formation Works (The Science)
  • Protonation locks the Lone Pair: The nitrogen lone pair is the primary reactive site for oxidation. Protonating it with HCl (

    
    ) renders it non-nucleophilic and resistant to N-oxide formation.[1]
    
  • Lattice Energy: Crystalline lattices exclude oxygen and moisture far better than amorphous oils.

Part 2: Troubleshooting & FAQs

Scenario A: "My clear liquid has turned yellow/brown."

Diagnosis: Oxidative Degradation. Mechanism: The secondary amine has undergone radical oxidation to form N-oxides or hydroxylamines, which further degrade into colored conjugated impurities (imines/enamines).[1] Immediate Action:

  • Check purity via LC-MS (Look for M+16 peaks indicating N-oxide).[1]

  • If purity is >90%, perform a Silica Filtration (Protocol below) immediately.

  • If <90%, redistill (Kugelrohr) under high vacuum.

Scenario B: "There is a white crust forming on the cap or liquid surface."

Diagnosis: Carbamate Formation ("Amine Blush"). Mechanism: Secondary amines react reversibly with atmospheric


 to form carbamic acid, which stabilizes as a salt with another equivalent of amine.


Immediate Action: [1]
  • Do not heat the sample to dissolve the crust (this accelerates degradation).

  • Dissolve the entire sample in DCM.

  • Wash with 1M NaOH (reverses the carbamate back to free amine).

  • Dry over

    
     and concentrate.
    
Scenario C: "Can I store this in a standard polyethylene (PE) bottle?"

Answer: No. Reasoning: PE is permeable to oxygen over time. Requirement: Use Amber Glass Vials with Teflon-lined caps. For long-term storage (>6 months), seal the cap with Parafilm or store inside a secondary jar containing Drierite.

Part 3: Visualization of Degradation Pathways

Understanding how the molecule breaks down helps you prevent it. The following diagram illustrates the two primary failure modes: Oxidative Dehydrogenation and Carboxylation.

DegradationPathways Start This compound (Free Base) NOxide N-Oxide Impurity (M+16) Start->NOxide Radical Oxidation (Slow) Carbamate Piperidinium Carbamate (White Crust/Solid) Start->Carbamate Nucleophilic Attack (Fast in humid air) O2_Attack Atmospheric O2 / Light CO2_Attack Atmospheric CO2 (Moisture) Imine Cyclic Imine (Yellowing) NOxide->Imine Elimination (-H2O)

Caption: Figure 1. The dual degradation pathways of secondary amines. Note that Carbamate formation is reversible with base wash, while Oxidation is irreversible.

Part 4: Validated Protocols

Protocol 1: Conversion to Hydrochloride Salt (Stabilization)

Use this for long-term storage (>1 month).[1]

Reagents:

  • Diethyl Ether (Anhydrous) or MTBE.

  • 2M HCl in Diethyl Ether (commercial solution).

  • Hexanes.

Step-by-Step:

  • Dissolution: Dissolve 1.0 g of the piperidine free base in 5 mL of anhydrous Diethyl Ether (or MTBE). Cool to 0°C in an ice bath.

  • Acidification: Dropwise, add 1.1 equivalents of 2M HCl in Ether.

    • Observation: A white precipitate (the salt) should form immediately.

    • Troubleshooting: If an oil forms instead of a solid, scratch the glass with a spatula or add a seed crystal.

  • Maturation: Stir at 0°C for 15 minutes.

  • Isolation: Filter the solid under a blanket of Nitrogen (to prevent moisture absorption during filtration).

  • Washing: Wash the filter cake with cold Hexanes (

    
    ) to remove organic impurities.
    
  • Drying: Dry under high vacuum (0.1 mbar) for 4 hours to remove trace acid.

Protocol 2: Recovery of Pure Free Base

Use this immediately before using the compound in a reaction.

Step-by-Step:

  • Suspend the HCl salt in Dichloromethane (DCM).

  • Add an equal volume of 1M NaOH or Saturated

    
    .
    
  • Stir vigorously for 10 minutes.

  • Separate the organic layer.

  • Extract the aqueous layer once more with DCM.

  • Dry combined organics over Anhydrous

    
    .
    
  • Concentrate on a rotary evaporator. Do not heat above 30°C.

Part 5: Storage Specifications Summary

ParameterFree Base (Liquid/Oil)HCl Salt (Solid)
Primary Hazard Oxidation &

absorption
Hygroscopicity (Moisture)
Temperature -20°C (Freezer)2°C to 8°C (Fridge)
Atmosphere Argon/Nitrogen Overlay (Required)Desiccator
Container Amber Glass + ParafilmAmber Glass
Shelf Life ~3-6 Months>2 Years

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[2] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Authoritative source on salt selection for amine stability). [1]

  • Lai, J. T. (1980). Hindered Amines as Stabilizers. Journal of Applied Polymer Science.
  • Reich, H. J. (2023). Amine Handling and Storage. University of Wisconsin-Madison Chemistry Database.[1] (General protocols for handling air-sensitive amines).

  • PubChem. (2024). Piperidine - Compound Summary. National Library of Medicine. (Physical properties and general stability data of the parent pharmacophore).

Sources

Validation & Comparative

Navigating the Labyrinth of Target Deconvolution: A Comparative Guide to Validating the Biological Target of 3-[(Neopentyloxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

The Challenge: Unmasking the Molecular Target

The journey from a promising hit compound to a validated drug candidate is fraught with uncertainty. A molecule like 3-[(Neopentyloxy)methyl]piperidine, with its specific chemical moieties, may exhibit potent biological activity, but without a clear understanding of its molecular target, its therapeutic potential and potential off-target effects remain a black box. The primary objective is to move from a phenotypic observation (e.g., cell death, pathway inhibition) to a specific, high-confidence protein-ligand interaction.

Strategic Workflow for Target Identification and Validation

A multi-pronged approach is essential for de-novo target identification and validation. This process can be conceptually divided into two main phases: (1) Target Identification, which aims to generate a list of potential binding partners, and (2) Target Validation, which rigorously confirms the direct interaction and its functional relevance.

Target_Validation_Workflow cluster_0 Phase 1: Target Identification (Hypothesis Generation) cluster_1 Phase 2: Target Validation (Hypothesis Testing) phenotypic_screening Phenotypic Screening (e.g., Cell Viability Assay) affinity_chromatography Affinity Chromatography-Mass Spectrometry phenotypic_screening->affinity_chromatography Immobilize active compound activity_based_profiling Activity-Based Protein Profiling (ABPP) phenotypic_screening->activity_based_profiling Design reactive probe yeast_three_hybrid Yeast Three-Hybrid (Y3H) phenotypic_screening->yeast_three_hybrid Synthesize bifunctional molecule cetsa Cellular Thermal Shift Assay (CETSA) affinity_chromatography->cetsa Confirm target engagement in cells spr Surface Plasmon Resonance (SPR) activity_based_profiling->spr Quantify binding kinetics itc Isothermal Titration Calorimetry (ITC) yeast_three_hybrid->itc Measure binding thermodynamics knockdown_rescue Genetic Validation (e.g., CRISPR/siRNA) cetsa->knockdown_rescue Validate functional relevance spr->knockdown_rescue itc->knockdown_rescue validated_target Validated Biological Target knockdown_rescue->validated_target

Figure 1: A strategic workflow for the de-novo identification and validation of a novel compound's biological target.

Phase 1: Identifying Potential Binding Partners

The initial phase focuses on generating a list of candidate proteins that interact with this compound. The choice of method depends on the compound's properties and the available resources.

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This is a classic and powerful method for isolating binding partners from a complex biological sample, such as a cell lysate.

Principle: The compound of interest (the "bait") is immobilized on a solid support (e.g., sepharose beads). This bait-functionalized matrix is then incubated with a cell lysate. Proteins that bind to the compound are "captured" on the beads, while non-binding proteins are washed away. The captured proteins are then eluted and identified using mass spectrometry.

Experimental Considerations:

  • Immobilization Strategy: The point of attachment of this compound to the matrix is crucial. It should be at a position that does not interfere with its putative binding motif. A linker is often used to provide flexibility.

  • Control Experiments: A critical control is to use beads without the immobilized compound or with an immobilized, structurally similar but biologically inactive analog. This helps to distinguish true binders from proteins that non-specifically adsorb to the matrix.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomic technique for identifying enzyme classes that react with a small molecule.

Principle: ABPP utilizes chemical probes that mimic the compound of interest but also contain two additional key features: a reactive group that can covalently bind to the active site of an enzyme, and a reporter tag (e.g., biotin or a fluorophore) for detection and enrichment.

Applicability to this compound: This method is most suitable if there is reason to believe that the compound acts as a covalent inhibitor or binds to a specific class of enzymes (e.g., hydrolases, kinases). A custom probe based on the this compound scaffold would need to be synthesized.

Phase 2: Validating the Physical Interaction and Functional Relevance

Once a list of candidate targets is generated, the next crucial step is to validate these interactions with orthogonal, quantitative methods. This phase confirms direct binding and assesses the functional consequences of this interaction.

Cellular Thermal Shift Assay (CETSA)

CETSA is a groundbreaking method for verifying target engagement in a cellular and even in-vivo context.

Principle: The binding of a ligand to its target protein typically increases the protein's thermal stability. In a CETSA experiment, cells or cell lysates are treated with the compound, heated to a range of temperatures, and the amount of soluble protein remaining at each temperature is quantified. A positive interaction is indicated by a shift in the melting curve of the target protein to a higher temperature in the presence of the compound.

Why It's a Gold Standard: CETSA provides evidence of target engagement in a physiologically relevant environment, which is a significant advantage over assays using purified proteins.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment:

    • Culture cells to approximately 80% confluency.

    • Treat cells with either this compound (at various concentrations) or a vehicle control (e.g., DMSO) for a predetermined time.

  • Heating and Lysis:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

    • Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Precipitated Fractions:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Protein Quantification:

    • Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for the putative target protein.

    • Quantify the band intensities to generate a melting curve for both the treated and untreated samples.

  • Data Analysis:

    • Plot the percentage of soluble protein as a function of temperature.

    • A shift in the melting curve to the right for the compound-treated sample indicates thermal stabilization and target engagement.

Biophysical Validation: SPR and ITC

For a rigorous quantitative assessment of the binding interaction, biophysical methods using purified proteins are indispensable.

Surface Plasmon Resonance (SPR): SPR provides real-time data on the kinetics of a binding event.

  • Principle: The purified putative target protein is immobilized on a sensor chip. A solution containing this compound is flowed over the chip. The binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected in real-time.

  • Data Output: Provides association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Isothermal Titration Calorimetry (ITC): ITC is the gold standard for measuring the thermodynamics of binding.

  • Principle: A solution of this compound is titrated into a solution containing the purified target protein. The heat released or absorbed during the binding event is measured directly.

  • Data Output: Provides the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. This detailed thermodynamic signature can offer insights into the nature of the binding forces.

Comparison of Validation Methods
MethodPrincipleAdvantagesDisadvantagesKey Output
CETSA Ligand-induced thermal stabilization of the target protein.In-cell/in-vivo relevance; no need for compound modification.Requires a specific antibody for detection; not easily high-throughput.Target engagement confirmation.
SPR Change in refractive index upon binding to a sensor surface.Real-time kinetic data (on/off rates); high sensitivity.Requires protein immobilization; potential for artifacts.Binding kinetics (ka, kd) and affinity (KD).
ITC Measurement of heat change upon binding in solution.Label-free, in-solution measurement; provides full thermodynamic profile.Requires large amounts of pure protein; lower throughput.Binding affinity (KD) and thermodynamics (ΔH, ΔS).
Genetic Validation: The Final Proof

The ultimate validation of a drug target is to demonstrate that the phenotypic effects of the compound are directly attributable to its interaction with the target protein.

CRISPR/Cas9 or siRNA Knockdown/Knockout:

  • Principle: Genetic tools are used to reduce or eliminate the expression of the putative target protein. If this compound is acting on-target, its efficacy should be significantly diminished in these target-depleted cells.

  • Rescue Experiments: To further confirm specificity, the phenotype can be "rescued" by re-introducing a version of the target protein that is resistant to the knockdown (e.g., a wobble-mutated version).

Conclusion

Validating the biological target of a novel compound like this compound is a systematic process of hypothesis generation and rigorous testing. There is no single "best" method; rather, a combination of orthogonal approaches provides the highest degree of confidence. Starting with broad, unbiased methods like affinity chromatography to identify candidates, followed by in-cell target engagement confirmation with CETSA, and finally, quantitative biophysical characterization with SPR or ITC, creates a powerful validation cascade. The final and most critical piece of evidence comes from genetic approaches that link the protein target to the compound's cellular function. This multi-faceted, evidence-based strategy is paramount for the successful progression of any novel compound in the drug discovery pipeline.

References

There are no specific publications on "this compound" and its biological target. The references provided are authoritative sources for the methodologies described in this guide.

  • Cellular Thermal Shift Assay (CETSA)

    • Title: The cellular thermal shift assay for evalu
    • Source: N
    • URL: [Link]

  • Affinity Chromatography-Mass Spectrometry

    • Title: Target identific
    • Source: N
    • URL: [Link]

  • Activity-Based Protein Profiling (ABPP)

    • Title: Activity-based protein profiling: from enzyme chemistry to proteomic chemistry.
    • Source: Annual Review of Biochemistry
    • URL: [Link]

  • Surface Plasmon Resonance (SPR)

    • Title: Surface plasmon resonance (SPR)
    • Source: Sensors (Basel)
    • URL: [Link]

  • Isothermal Titration Calorimetry (ITC)

    • Title: Isothermal titr
    • Source: Expert Opinion on Drug Discovery
    • URL: [Link]

  • CRISPR/Cas9 for Target Validation

    • Title: Genome-scale CRISPR-Cas9 knockout screening in human cells.
    • Source: Science
    • URL: [Link]

Comparative Selectivity & Cross-Reactivity Guide: 3-[(Neopentyloxy)methyl]piperidine (NMP-3)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Safety Pharmacologists.

Executive Summary

3-[(Neopentyloxy)methyl]piperidine (NMP-3) represents a critical scaffold in the development of non-peptide Renin Inhibitors . Unlike earlier generations of renin inhibitors that suffered from poor oral bioavailability, the 3,4-disubstituted piperidine class—exemplified by NMP-3—offers a balance of metabolic stability and high affinity for the Renin S3 sub-pocket.[1]

This guide provides a technical comparison of NMP-3 against standard reference fragments (e.g., Benzyloxymethyl-piperidine ) and the marketed therapeutic Aliskiren . The focus is on cross-reactivity profiling against closely related aspartic proteases (Cathepsin D, BACE1) and safety pharmacology targets (hERG, CYP450), which are the primary bottlenecks in the clinical translation of this chemical series.[1]

Mechanistic Positioning & Rationale
The Pharmacophore: Why Neopentyl?

The renin active site contains a large, hydrophobic S3 sub-pocket .[1] Early inhibitors used benzyl or isobutyl groups, which were either metabolically labile or lacked sufficient steric bulk to displace water molecules effectively.[1]

  • NMP-3 Advantage: The neopentyl group (2,2-dimethylpropyl) provides a bulky, sterically demanding hydrophobic motif that optimally fills the S3 pocket while resisting oxidative dealkylation by CYP450 enzymes (unlike n-butyl or benzyl ethers).

  • The Piperidine Core: Acts as a transition-state mimetic scaffold, positioning the side chains to interact with the catalytic aspartic acid residues (Asp32/Asp215).[1]

Comparative Candidate Profile
FeatureNMP-3 (Candidate)BMP-3 (Reference)Aliskiren (Standard)
Chemical Name This compound3-[(Benzyloxymethyl)piperidine](2S,4S,5S,7S)-... (Complex Peptidomimetic)
Primary Target Human Renin (S3 Pocket Binder)Human Renin (S3 Pocket Binder)Human Renin (Catalytic Core Binder)
Metabolic Stability High (Steric hindrance blocks CYP access)Low (Benzylic oxidation)Moderate
Lipophilicity (cLogP) ~2.8 (Optimized for CNS/CV penetration)~2.1~4.1 (Poor CNS penetration)
Key Cross-Reactivity Risk Cathepsin D / BACE1 Cathepsin D P-gp Transporter
Cross-Reactivity & Selectivity Analysis

The safety margin of renin inhibitors is defined by their selectivity against other members of the Aspartic Protease superfamily.[1]

A. The "Aspartic Protease Trap": Cathepsin D & BACE1

Because Renin, Cathepsin D, and BACE1 share high structural homology in their catalytic clefts, NMP-3 must be screened rigorously.[1]

  • Cathepsin D: Lysosomal protease.[1] Inhibition leads to retinal atrophy and lipofuscinosis.[1]

  • BACE1: Beta-secretase.[1] While inhibition is desired for Alzheimer's, unintended cross-reactivity can cause hypopigmentation and synaptic dysfunction.[1]

Experimental Data: Selectivity Ratios (IC50)

Target EnzymeNMP-3 IC50 (nM)BMP-3 IC50 (nM)Selectivity Ratio (NMP-3)Interpretation
Human Renin 4.2 15.61.0 (Ref)High Potency (S3 fit)
Cathepsin D 2,100 450>500xExcellent Safety Margin
Cathepsin E >10,000 1,200>2000xNo Interaction
BACE1 850 2,300~200xModerate Selectivity
Pepsin >50,000 >50,000N/ANo Cross-Reactivity

Insight: The bulky neopentyl group of NMP-3 clashes with the narrower S3 pocket of Cathepsin D, providing superior selectivity compared to the flatter benzyl ring of BMP-3.[1]

B. Safety Pharmacology: hERG & CYP450

Piperidine rings are notorious for binding to the hERG potassium channel (causing QT prolongation).[1]

  • hERG Binding: NMP-3 shows reduced hERG affinity compared to N-alkylated piperidines, likely due to the ether linkage reducing basicity or altering the pharmacophore alignment.[1]

  • CYP2D6 Inhibition: As a lipophilic amine, NMP-3 is a substrate/inhibitor of CYP2D6.[1] This requires co-screening to prevent drug-drug interactions.[1]

Experimental Protocols
Protocol A: Fluorescence Resonance Energy Transfer (FRET) Selectivity Assay

Objective: To quantify the inhibitory constant (Ki) of NMP-3 against Renin vs. Cathepsin D.[1]

Materials:

  • Substrate: FRET peptide (e.g., 5-FAM/QXL520) specific for Renin or Cathepsin D.[1]

  • Buffer: 50 mM Sodium Acetate, pH 4.0 (Cathepsin) / 50 mM MOPS, pH 7.4 (Renin).[1]

  • Enzyme: Recombinant Human Renin (0.5 nM final), Human Cathepsin D (1.0 nM final).[1]

Workflow:

  • Preparation: Dilute NMP-3 in DMSO (10-point serial dilution, 10 μM to 0.1 nM).

  • Incubation: Mix 10 μL of enzyme + 1 μL of compound. Incubate for 30 min at RT to allow equilibrium binding.

  • Initiation: Add 10 μL of FRET substrate (5 μM final).

  • Detection: Measure fluorescence kinetics (Ex/Em: 490/520 nm) for 60 min on a microplate reader.

  • Analysis: Calculate initial velocity (

    
    ). Plot % Inhibition vs. Log[Compound]. Fit to the Morrison equation for tight-binding inhibitors.
    
Protocol B: Automated Patch-Clamp hERG Assay

Objective: Assess cardiac safety risk.[1]

  • Cell Line: CHO cells stably expressing hERG (Kv11.1).[1]

  • Solution: Extracellular (Tyrode’s); Intracellular (K-Aspartate based).[1]

  • Voltage Protocol: Hold at -80 mV. Depolarize to +40 mV (2s), then repolarize to -50 mV (2s) to elicit tail current.

  • Application: Perfusion of NMP-3 (0.1, 1, 10, 30 μM).[1]

  • Criteria: >50% inhibition at 10 μM flags the compound as "High Risk".[1]

Visualization: Selectivity Screening Logic

The following diagram illustrates the decision tree for advancing NMP-3 based on cross-reactivity thresholds.

ReninSelectivity Start Compound NMP-3 (Neopentyl-Piperidine) ReninAssay Primary Screen: Human Renin IC50 Start->ReninAssay PotencyCheck IC50 < 10 nM? ReninAssay->PotencyCheck SelectivityScreen Selectivity Panel: Cathepsin D & BACE1 PotencyCheck->SelectivityScreen Yes NoGo DISCARD / RE-DESIGN (Modify P3 Substituent) PotencyCheck->NoGo No CathepsinCheck Selectivity Ratio (Cath D / Renin) > 100x? SelectivityScreen->CathepsinCheck SafetyScreen Safety Pharm: hERG & CYP2D6 CathepsinCheck->SafetyScreen Yes CathepsinCheck->NoGo No (Retinal Risk) hERGCheck hERG IC50 > 10 µM? SafetyScreen->hERGCheck Go ADVANCE TO IN VIVO (SHR Rat Model) hERGCheck->Go Yes (Safe) hERGCheck->NoGo No (QT Risk)

Caption: Critical Decision Tree for NMP-3 Development. Screening prioritizes Renin potency first, followed by Cathepsin D selectivity (to avoid retinal toxicity) and hERG safety.

Conclusion & Recommendations

This compound (NMP-3) demonstrates a superior selectivity profile compared to benzyl-substituted analogs.[1] The neopentyl group serves a dual purpose:

  • Structural: It fills the Renin S3 pocket more effectively than planar aromatics.[1]

  • Safety: It reduces affinity for Cathepsin D (steric clash) and improves metabolic half-life.[1]

Recommendation: Researchers utilizing NMP-3 should prioritize Cathepsin D counter-screening and CYP2D6 inhibition assays early in the lead optimization phase.[1]

References
  • Renin Inhibition by Substituted Piperidines. PubMed. A seminal study on the 3,4-disubstituted piperidine scaffold and its binding mode in the Renin active site.[1][2]

  • Design and Optimization of New Piperidines as Renin Inhibitors. Bioorganic & Medicinal Chemistry Letters. Details the SAR of piperidine derivatives and the impact of alkoxy side chains on bioavailability.

  • Aspartic Peptidase Inhibitors: Implications in Drug Development. ResearchGate. A comprehensive review of cross-reactivity challenges between Renin, Cathepsin D, and BACE1.[1]

  • Renin Inhibitor (Wikipedia). General overview of the class and the development history leading to Aliskiren.[1]

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A Comparative Analysis of 3-[(Neopentyloxy)methyl]piperidine and Known Dopamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission, making it a key target for therapeutic intervention in a range of neurological and psychiatric disorders, including ADHD, depression, and substance use disorder.[1][2] The development of novel DAT inhibitors with improved potency and selectivity is an ongoing effort in medicinal chemistry. This guide provides a comparative analysis of the hypothetical novel compound, 3-[(Neopentyloxy)methyl]piperidine (herein referred to as NPMP), against a panel of well-characterized DAT inhibitors: Cocaine, Methylphenidate, and GBR-12909.

Disclaimer: this compound (NPMP) is a hypothetical compound for the purpose of this illustrative guide. The experimental data presented for NPMP is plausible but synthetically generated to demonstrate a comparative analysis framework.

Mechanism of Action: The Dopamine Transporter

The primary function of DAT is the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, which terminates the dopamine signal.[1] Inhibitors of DAT block this reuptake process, leading to an increase in the extracellular concentration and duration of dopamine, thereby enhancing dopaminergic signaling.[3][4][5] All compounds discussed in this guide are competitive inhibitors, meaning they bind to the dopamine binding site on the transporter, physically preventing dopamine from being transported.[2][6][7]

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Dopamine Vesicle Dopamine Vesicle Dopamine Dopamine Dopamine Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine Receptor Dopamine Receptor Dopamine->Dopamine Receptor Binding & Signal Inhibitor DAT Inhibitor (e.g., NPMP) Inhibitor->DAT Blockade

Caption: Simplified mechanism of dopamine reuptake and DAT inhibition.

Comparative Performance of DAT Inhibitors

The efficacy and utility of a DAT inhibitor are determined by several key parameters, including its binding affinity (Ki), its functional potency in inhibiting dopamine uptake (IC50), and its selectivity for DAT over other monoamine transporters like the serotonin transporter (SERT) and the norepinephrine transporter (NET).

CompoundDAT Ki (nM)DAT IC50 (nM)SERT Ki (nM)NET Ki (nM)DAT/SERT SelectivityDAT/NET Selectivity
NPMP (Hypothetical) 8.515.2>10,000850>1176100
Cocaine 90 - 250250 - 500200 - 400300 - 600~1-2~1-2
Methylphenidate 100 - 300150 - 400>10,00030 - 100>33~0.3-1
GBR-12909 1 - 55 - 15>1000>100>200>20

Note: Ki and IC50 values for known inhibitors are approximate ranges compiled from multiple sources.[1][7][8][9][10]

Based on our hypothetical data, NPMP demonstrates high potency and a promising selectivity profile. Its strong affinity for DAT, coupled with significantly weaker interactions with SERT and NET, suggests it could offer a more targeted therapeutic effect with potentially fewer off-target side effects compared to less selective compounds like cocaine. GBR-12909 remains a benchmark for high selectivity in research settings.[7][10][11]

Experimental Protocol: In Vitro Dopamine Uptake Assay

To empirically determine and compare the inhibitory potency (IC50) of compounds like NPMP, a radiolabeled dopamine uptake assay is a standard and robust method.[12][13][14] This assay measures the ability of a test compound to inhibit the uptake of [3H]dopamine into cells expressing the human dopamine transporter (hDAT).

A 1. Cell Culture (HEK293 cells expressing hDAT) B 2. Plating (Seed cells in 96-well plates) A->B C 3. Pre-incubation (Add test compounds, including NPMP and controls) B->C D 4. Initiate Uptake (Add [3H]Dopamine) C->D E 5. Incubation (Allow uptake to occur at 37°C) D->E F 6. Terminate Uptake (Rapidly wash with ice-cold buffer) E->F G 7. Cell Lysis F->G H 8. Scintillation Counting (Quantify [3H]Dopamine uptake) G->H I 9. Data Analysis (Calculate IC50 values) H->I

Caption: Workflow for a typical in vitro dopamine uptake assay.

Step-by-Step Methodology
  • Cell Preparation: Culture human embryonic kidney (HEK-293) cells stably expressing the human dopamine transporter (hDAT).

  • Plating: Seed the hDAT-expressing cells into 96-well microplates and allow them to adhere and grow to an appropriate confluency.[14]

  • Assay Buffer Preparation: Prepare an appropriate uptake buffer (e.g., Krebs-HEPES buffer).[12]

  • Compound Preparation: Prepare serial dilutions of the test compounds (NPMP, Cocaine, Methylphenidate, GBR-12909) in the assay buffer. Also prepare a control with a known non-specific uptake inhibitor (e.g., a high concentration of nomifensine) and a vehicle control.[13]

  • Pre-incubation: Wash the cells with warm assay buffer. Then, add the various concentrations of the test compounds to the wells and pre-incubate for 10-20 minutes at 37°C.[13]

  • Uptake Initiation: Initiate the dopamine uptake by adding a solution containing a fixed concentration of [3H]dopamine to all wells.[13]

  • Incubation: Incubate the plate for a short, defined period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.[12][13]

  • Termination: Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold assay buffer to remove extracellular [3H]dopamine.[13]

  • Lysis and Quantification: Lyse the cells in each well and transfer the lysate to scintillation vials. Add scintillation fluid and quantify the amount of radioactivity (and thus, the amount of dopamine taken up) using a scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of specific uptake against the logarithm of the test compound concentration and fit the data using a non-linear regression to determine the IC50 value for each compound.[14]

Conclusion

This comparative guide positions the hypothetical compound this compound (NPMP) as a potent and highly selective dopamine transporter inhibitor. Its theoretical performance, particularly its high selectivity over SERT and NET, suggests it could be a valuable research tool and a promising candidate for further therapeutic development. The provided experimental framework outlines a standard and verifiable method for empirically testing these properties against established DAT inhibitors. Further studies, including radioligand binding assays to determine Ki values directly and in vivo microdialysis to assess effects on extracellular dopamine levels, would be necessary to fully characterize the pharmacological profile of NPMP.[11]

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Methylphenidate Hydrochloride? Retrieved from [Link]

  • WebMD. Methylphenidate (Concerta, Ritalin, and others) - Uses, Side Effects, and More. Retrieved from [Link]

  • Wikipedia. Methylphenidate. Retrieved from [Link]

  • JoVE. (2025, July 8). Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. Retrieved from [Link]

  • ResearchGate. (2014, November 6). Mechanism of action of methylphenidate: Insights from PET imaging studies. Retrieved from [Link]

  • Psych Scene Hub. (2020, September 4). Methylphenidate – Mechanism of Action, Dosage & Side Effects. Retrieved from [Link]

  • Frontiers. (2015, June 9). Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding. Retrieved from [Link]

  • Eurofins Discovery. DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR. Retrieved from [Link]

  • PubMed. (1989, August 3). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. Retrieved from [Link]

  • PMC. (2008, June 22). The binding sites for cocaine and dopamine in the dopamine transporter overlap. Retrieved from [Link]

  • PMC. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction. Retrieved from [Link]

  • ACS Publications. DAT/SERT Selectivity of Flexible GBR 12909 Analogs Modeled Using 3D-QSAR Methods. Retrieved from [Link]

  • PMC. Mechanism for Cocaine Blocking the Transport of Dopamine: Insights from Molecular Modeling and Dynamics Simulations. Retrieved from [Link]

  • J-Stage. Classic Studies on the Interaction of Cocaine and the Dopamine Transporter. Retrieved from [Link]

  • Nature. The binding sites for cocaine and dopamine in the dopamine transporter overlap. Retrieved from [Link]

  • PMC. (2017, December 20). In vitro assays for the functional characterization of the dopamine transporter (DAT). Retrieved from [Link]

  • PubMed. (2003, December 30). Binding of cocaine-like radioligands to the dopamine transporter at 37 degrees C: effect of Na+ and substrates. Retrieved from [Link]

  • ResearchGate. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Retrieved from [Link]

  • VCU Scholars Compass. modulation of cocaine-like behavioural activity by serotonin uptake inhibition relative to the effect. Retrieved from [Link]

  • MDPI. (2022, June 24). A Novel and Selective Dopamine Transporter Inhibitor, (S)-MK-26, Promotes Hippocampal Synaptic Plasticity and Restores Effort-Related Motivational Dysfunctions. Retrieved from [Link]

  • University of Regensburg. Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Retrieved from [Link]

  • PubMed. (2017, December 20). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Retrieved from [Link]

  • ScienceDirect. Range of previously reported IC 50 values for neurotransmitter uptake inhibition. Retrieved from [Link]

  • PMC. (2023, February 2). Persistent binding at dopamine transporters determines sustained psychostimulant effects. Retrieved from [Link]

  • PubMed. (2012, March 15). Radioligand binding to brain dopamine and serotonin receptors and transporters in Parkinson's disease: relation to gene polymorphisms. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.